N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential applications in scientific research. The compound's molecular formula is , with a molecular weight of approximately 479.6 g/mol. It is classified as a sulfanyl acetamide derivative, featuring a benzofuro-pyrimidine core structure that contributes to its biological activity and research utility .
The synthesis of N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Key methods may include:
Technical details regarding reaction conditions, catalysts, and purification methods are essential for optimizing yield and purity in laboratory settings.
The molecular structure of N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(20-8-5-6-9-21(20)33-24)28-26(29)34-15-22(30)27-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30)
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C
These representations provide insights into the compound's connectivity and stereochemistry.
N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can participate in various chemical reactions typical for compounds containing amides and sulfur functionalities:
These reactions are crucial for modifying the compound for desired properties or activities.
While specific mechanisms of action for N-(3-methylphenyl)-2-{(4-oxo...} are not extensively documented, similar compounds have shown interactions with biological targets such as enzymes and receptors. The proposed mechanisms often involve:
Further research is necessary to elucidate precise mechanisms and biological interactions.
The physical and chemical properties of N-(3-methylphenyl)-2-{(4-oxo...} include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 479.6 g/mol |
Purity | Typically 95% |
Solubility | Soluble in organic solvents; insoluble in water |
These properties influence its handling and application in laboratory settings.
N-(3-methylphenyl)-2-{(4-oxo...} has potential applications in various scientific fields:
Research continues to explore its full potential across these domains, highlighting its significance in ongoing scientific investigations.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4